![molecular formula C20H31NO2S B14321579 2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile CAS No. 112033-21-3](/img/structure/B14321579.png)
2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile is an organic compound that features a complex structure with both aliphatic and aromatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the alkylation of a benzene derivative followed by sulfonylation and nitrile formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
- 1-Butyl-4-ethyl-2-methylbenzene
- 1-Methyl-4-butylbenzene
- 1-Methyl-4-(2-butyl)benzene
Uniqueness
Compared to these similar compounds, 2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile is unique due to the presence of both a sulfonyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions, making it valuable for various applications.
特性
CAS番号 |
112033-21-3 |
|---|---|
分子式 |
C20H31NO2S |
分子量 |
349.5 g/mol |
IUPAC名 |
2-butyl-4-[(4-methylphenyl)sulfonylmethyl]octanenitrile |
InChI |
InChI=1S/C20H31NO2S/c1-4-6-8-18(15-21)14-19(9-7-5-2)16-24(22,23)20-12-10-17(3)11-13-20/h10-13,18-19H,4-9,14,16H2,1-3H3 |
InChIキー |
QBGAZCIVRHVLDY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC(CCCC)C#N)CS(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


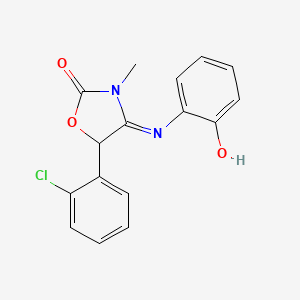
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
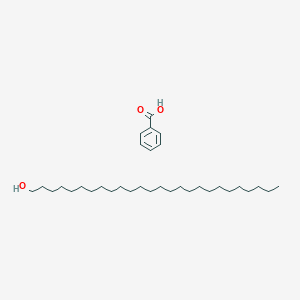
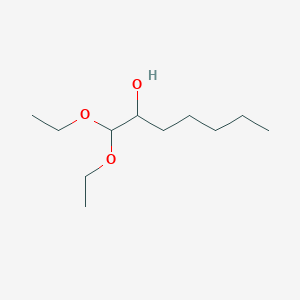
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
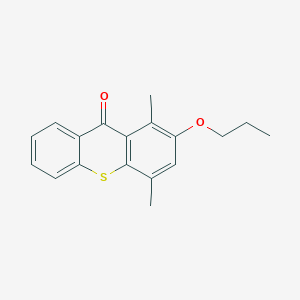
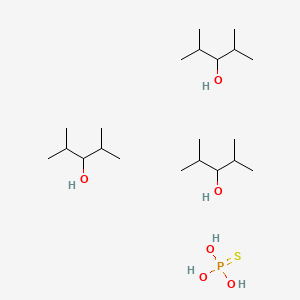
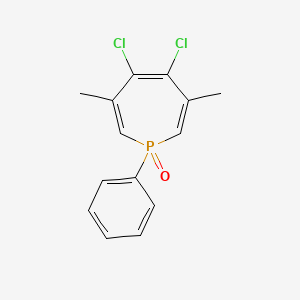
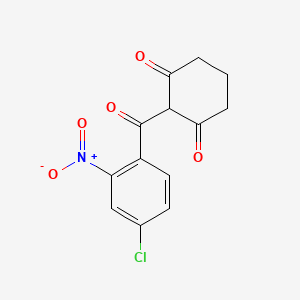
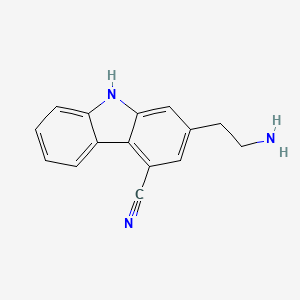
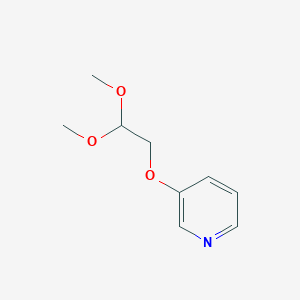

![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)

